molecular formula C5H4ClF3N2O2S B1288274 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1006487-19-9

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1288274
M. Wt: 248.61 g/mol
InChI Key: APYOSJHRHDKPEH-UHFFFAOYSA-N
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Description

The compound "1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to the family of sulfonyl-substituted pyrazoles. Pyrazoles are a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The sulfonyl chloride group is a common functional group in organic chemistry, known for its role in sulfonamide formation and as an activating group for further chemical reactions.

Synthesis Analysis

The synthesis of sulfonyl-substituted pyrazoles can be achieved through various methods. For instance, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H sulfonamidation, indicating that similar pyrazole derivatives could potentially be synthesized using copper catalysis under aerobic conditions . Additionally, a novel synthesis involving a 1,3-sulfonyl shift has been reported for the creation of highly substituted 4-sulfonyl-1H-pyrazoles, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted pyrazoles is characterized by the presence of a sulfonyl group attached to the pyrazole ring. The influence of substituents on the pyrazole ring, such as fluorine atoms, can significantly affect the chemical shifts and splitting patterns in NMR spectroscopy, as observed in related compounds . This suggests that the trifluoroethyl group in the target compound would also impact its NMR characteristics.

Chemical Reactions Analysis

Sulfonyl chloride groups are reactive towards nucleophiles, enabling the formation of various sulfonamide derivatives. The reactivity of the methanesulfonyl group on pyrazole derivatives has been explored, showing potential transformations with nucleophiles . This reactivity could be extrapolated to the trifluoroethyl variant, suggesting it may undergo similar reactions.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride" is not provided, related sulfonyl-substituted pyrazoles exhibit moderate to excellent yields in reactions, indicating good stability and reactivity . The presence of a trifluoroethyl group would likely contribute to the compound's lipophilicity and could affect its boiling and melting points due to the strong electronegativity of fluorine atoms.

Scientific Research Applications

1. Synthesis and Physicochemical Properties of (Co)polymers

  • Summary of Application : This research involves the synthesis and study of the physicochemical properties of (co)polymers based on 1-trifluoromethyl-1-ferrocenyl-2,2,2-trifluoroethyl methacrylate .

2. Fluorine-Containing, Self-Assembled Graft Copolymer

  • Summary of Application : This research involves the synthesis of a fluorine-containing amphiphilic graft copolymer, poly(2,2,2-trifluoroethyl methacrylate)-g-poly(ethylene glycol) behenyl ether methacrylate (PTFEMA-g-PEGBEM), and its effect on the structure, morphology, and properties of PVDF membranes .

3. Halogenation Reagents

  • Summary of Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is used as a halogenation reagent . Halogenation reagents are used in organic synthesis to introduce halogen atoms into organic molecules.

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : Trifluoromethyl groups are found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups into drug molecules can significantly affect their pharmacological activities.

5. Halogenation Reagents

  • Summary of Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is used as a halogenation reagent . Halogenation reagents are used in organic synthesis to introduce halogen atoms into organic molecules.

6. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : Trifluoromethyl groups are found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups into drug molecules can significantly affect their pharmacological activities.
  • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYOSJHRHDKPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

CAS RN

1006487-19-9
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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